N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative characterized by a unique hybrid structure incorporating both furan and thiophene heterocycles. The molecule consists of a tetrahydronaphthalene (tetralin) core linked to a sulfonamide group, with the ethyl side chain substituted with furan and thiophene rings.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c22-26(23,17-10-9-15-5-1-2-6-16(15)13-17)21-14-18(19-7-3-11-24-19)20-8-4-12-25-20/h3-4,7-13,18,21H,1-2,5-6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHGBOUUUJUTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of furan and thiophene moieties along with a tetrahydronaphthalene backbone. Its molecular formula is , with a molecular weight of approximately 303.41 g/mol. The presence of these heterocycles is significant as they contribute to the compound's electronic properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit certain kinases that are crucial in cancer progression.
- Receptor Modulation : It can also bind to various receptors, potentially altering their signaling pathways. This property is particularly relevant in the context of anti-inflammatory and anticancer activities.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For example:
- In vitro Studies : Experiments conducted on various cancer cell lines demonstrated that the compound significantly inhibits cell proliferation and induces apoptosis. The IC50 values observed were comparable to those of established anticancer drugs.
- Mechanistic Insights : The compound was shown to induce cell cycle arrest at the G1 phase, leading to reduced cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated:
- Cytokine Inhibition : The compound effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the furan or thiophene rings can significantly impact the biological activity of the compound. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on furan ring | Increased anticancer potency |
| Alteration of thiophene position | Enhanced anti-inflammatory effects |
| Variation in sulfonamide group | Changes in solubility and bioavailability |
These insights suggest that careful structural modifications could lead to more potent derivatives with improved pharmacological profiles.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry examined the effects of this compound on prostate cancer cells. The results indicated a significant reduction in tumor growth in xenograft models treated with the compound compared to controls .
- Case Study 2 : Another investigation focused on its anti-inflammatory effects in an animal model of arthritis. The compound demonstrated a marked reduction in joint swelling and pain scores, suggesting potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(Furan-2-yl)ethyl]-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide
- Structural Difference : Lacks the thiophen-2-yl substituent present in the target compound.
- Implications: The absence of the thiophene ring reduces molecular complexity and may alter electronic properties. This analog’s simplified structure may serve as a baseline for studying the contribution of thiophene to activity .
N-[2-(Furan-2-yl)-2-Hydroxypropyl]-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide (BG15140)
- Structural Difference : Replaces the thiophen-2-yl group with a hydroxypropyl chain.
- Implications : The hydroxypropyl moiety introduces hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration. This modification could redirect therapeutic applications toward peripheral targets .
N-[1-(Thiophene-2-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide
- Structural Difference: Incorporates a thiophene-sulfonyl group on a tetrahydroquinoline scaffold instead of the ethyl-linked furan-thiophene system.
- Implications: The dual sulfonamide groups and tetrahydroquinoline core may enhance binding to enzymes or receptors requiring bidentate interactions. The thiophene-sulfonyl moiety could increase metabolic stability compared to furan-containing analogs .
N-{2-[2-(3-Fluorophenyl)-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-yl]Ethyl}-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide
- Structural Difference : Features a triazolothiazole ring and fluorophenyl group.
Functional and Pharmacological Comparisons
Antibacterial Activity
- Thiophene-Containing Quinolones (): Derivatives like N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones exhibit antibacterial activity, suggesting that thiophene substitutions enhance interactions with bacterial targets. The target compound’s thiophene moiety may similarly contribute to antimicrobial effects, though this remains unverified .
Toxicological Considerations
- Thiophene Fentanyl Analogs (): Thiophene substitutions in opioids like thiophenoyl fentanyl highlight the role of thiophene in modulating receptor binding. However, insufficient toxicological data for such analogs underscore the need for caution in extrapolating safety profiles to the target compound .
Structural and Physicochemical Data Table
| Compound Name | Molecular Weight | Key Substituents | Potential Applications |
|---|---|---|---|
| N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (Target) | 429.51 g/mol | Furan, Thiophene, Tetralin | Antimicrobial, CNS targets |
| N-[2-(Furan-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | 331.40 g/mol | Furan, Tetralin | Solubility-focused therapies |
| BG15140 | 335.42 g/mol | Hydroxypropyl, Tetralin | Peripheral target engagement |
| N-[1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | 503.62 g/mol | Dual sulfonamide, Thiophene, Quinoline | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
